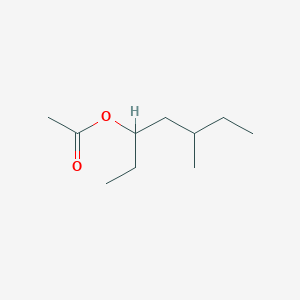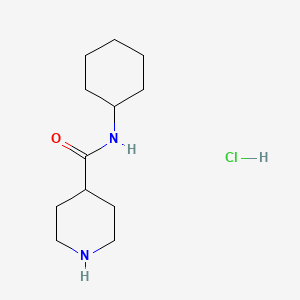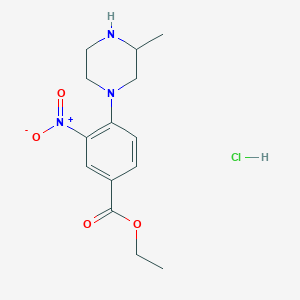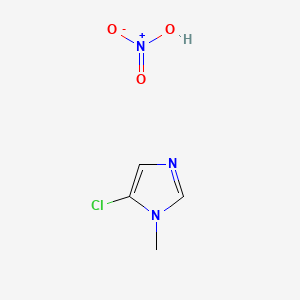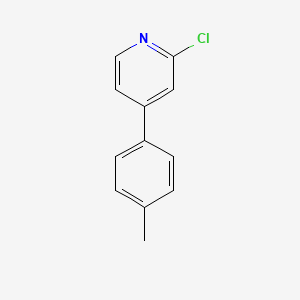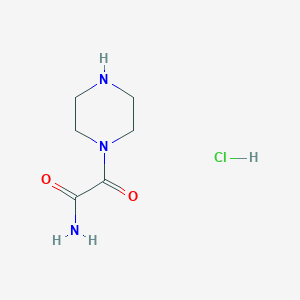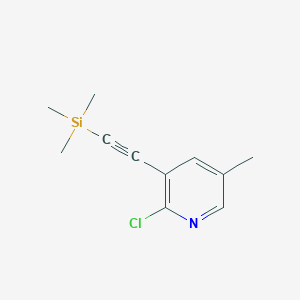
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Descripción general
Descripción
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C11H14ClNSi . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 223.77 . The SMILES string representation of its structure isCc1cnc(Cl)c(c1)C#CSi(C)C . Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available.Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Pyridine derivatives, including 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, are pivotal in organic synthesis and catalysis due to their versatile chemical properties. They serve as crucial intermediates in the synthesis of various complex molecules. For instance, pyridine-based compounds are extensively used in the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). Furthermore, pyridine and its derivatives are identified for their significant roles in forming metal complexes, which are crucial in the design of catalysts and in asymmetric synthesis, demonstrating their importance in both organic synthesis and catalysis (Li et al., 2019).
Medicinal and Biological Applications
Despite the exclusion of drug use and side effects, it's worth noting that pyridine derivatives, including structures similar to this compound, play a significant role in the field of medicinal chemistry. They are involved in the synthesis of compounds with a wide range of biological activities. For example, pyridine-based Cu(II) complexes are explored for their anticancer potency, showcasing the potential of these compounds as novel anticancer agents (Alshamrani, 2023). Additionally, pyridine derivatives are recognized for their applications in chemosensing, due to their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organic metal compounds and other organic synthesis reactions . It interacts with various enzymes and proteins, although specific interactions and the nature of these interactions are not well-documented in the available literature. The compound’s halogenated and silylated structure suggests potential interactions with enzymes involved in halogenation and silylation processes.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in metabolic pathways related to its synthesis and degradationIts effects on metabolic flux or metabolite levels are also not extensively studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions may affect the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its structural properties suggest that it may be directed to specific compartments or organelles within the cell. Targeting signals or post-translational modifications may play a role in its localization and activity
Propiedades
IUPAC Name |
2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYHZEUMHXSVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673581 | |
| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-58-4 | |
| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)
